molecular formula C12H15NO5 B15066521 (R)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid

(R)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid

Cat. No.: B15066521
M. Wt: 253.25 g/mol
InChI Key: VGAXRMZHVRONQQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an aminomethyl group, a dimethoxyphenyl group, and a keto group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, where an aminomethyl group is introduced to a precursor molecule containing the dimethoxyphenyl and keto groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted aminomethyl derivatives.

Scientific Research Applications

®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid: A similar compound with a hydroxyl group instead of a keto group.

    ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxobutanoic acid: A compound with an extended carbon chain.

Uniqueness

®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid

InChI

InChI=1S/C12H15NO5/c1-17-7-3-4-8(10(5-7)18-2)11(14)9(6-13)12(15)16/h3-5,9H,6,13H2,1-2H3,(H,15,16)/t9-/m1/s1

InChI Key

VGAXRMZHVRONQQ-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)[C@@H](CN)C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(CN)C(=O)O)OC

Origin of Product

United States

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